Ethyl (2S)-2-benzoylpropanate
CAS No.:
Cat. No.: VC14382433
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O3 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | ethyl (2S)-2-methyl-3-oxo-3-phenylpropanoate |
| Standard InChI | InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | RAWGHPXIJSCHFZ-VIFPVBQESA-N |
| Isomeric SMILES | CCOC(=O)[C@@H](C)C(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(C)C(=O)C1=CC=CC=C1 |
Introduction
Synthesis and Chiral Resolution
Asymmetric Reduction of Benzoylpropionic Acid Derivatives
The synthesis of ethyl (2S)-2-benzoylpropanoate typically begins with a lower alkyl ester of 3-benzoylpropionic acid (e.g., methyl or ethyl ester). As described in US Patent 5,936,124, asymmetric reduction using chiral ligands yields enantiomerically enriched intermediates . For example:
-
Substrate Preparation: Methyl 3-benzoylpropionate is synthesized via condensation of 3-benzoylpropionic acid with methanol using acyl chloride intermediates .
-
Chiral Reduction: The ketone group is reduced using borane () complexed with a chiral ligand such as -chlorodiisopinocampheylborane. This step produces the corresponding (S)-configured alcohol with high enantiomeric excess (e.e.) .
-
Esterification: The alcohol intermediate is esterified with ethanol under acidic conditions (e.g., sulfuric acid) to yield the target ester .
A representative procedure involves refluxing 3-benzoylpropionic acid with ethanol and catalytic sulfuric acid for 24 hours, achieving a 71% yield in analogous ester syntheses .
Alternative Routes: Lactonization and Aminolysis
The patent literature also describes intramolecular lactonization of hydroxy-acid intermediates derived from 3-benzoylpropionate esters. Treatment with acids like pyridinium p-toluenesulfonate facilitates cyclization, which can later be ring-opened under basic conditions to regenerate the ester .
Physicochemical Properties
Ethyl (2S)-2-benzoylpropanoate exhibits the following properties, inferred from analogous compounds :
| Property | Value |
|---|---|
| Boiling Point | 279.2°C at 760 mmHg |
| Density | 1.08 g/cm³ |
| Flash Point | 117.9°C |
| Vapor Pressure | 0.00407 mmHg at 25°C |
| Refractive Index | 1.504 |
| Solubility | Sparingly soluble in chloroform, slightly in ethyl acetate |
The compound’s low vapor pressure and high boiling point suggest stability under standard storage conditions (sealed, room temperature) . Its logP value of 2.07 indicates moderate lipophilicity, suitable for penetrating biological membranes .
Applications in Pharmaceutical Synthesis
Role in Fluoxetine Production
Ethyl (2S)-2-benzoylpropanoate is a precursor in the synthesis of fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The patented route involves :
-
Reduction of the benzoylpropionate ester to a chiral alcohol.
-
Conversion to a lactone intermediate.
-
Aminolysis with methylamine to yield 3-(methylamino)-1-phenylpropanol, a fluoxetine precursor.
This process achieves >98% enantiomeric excess for the S-fluoxetine isomer, underscoring the importance of chiral purity in the starting ester .
Other Pharmacological Intermediates
The compound’s ketone and ester functionalities make it versatile for synthesizing β-amino alcohols and γ-lactams, which are scaffolds in antidepressants and anticonvulsants .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume